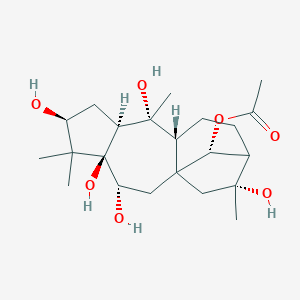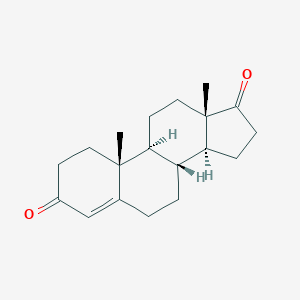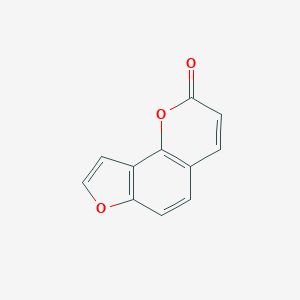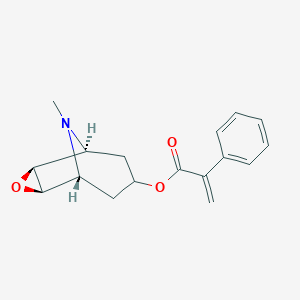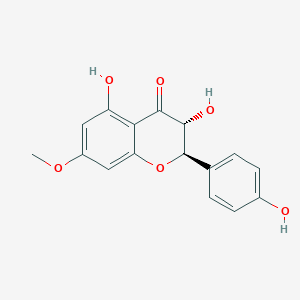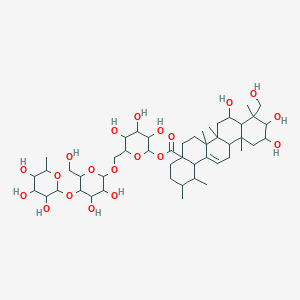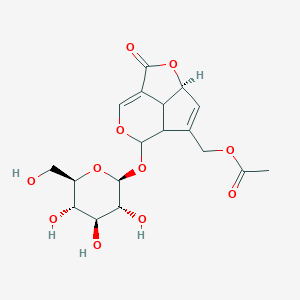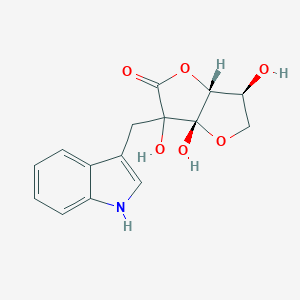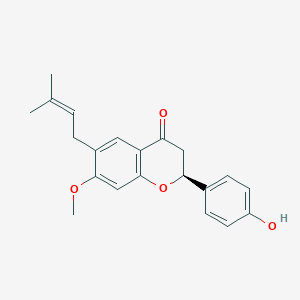
Bavachinin
Overview
Description
Bavachinin (BVC) is a natural small molecule derived from the fruit of the traditional Chinese glucose-lowering herb malaytea scurfpea . It exhibits numerous pharmacological effects, including anti-cancer, anti-inflammation, anti-oxidation, anti-bacterial, anti-viral, and immunomodulatory properties .
Synthesis Analysis
Bavachinin has been synthesized through various methods. In one study, five isoflavones, three isoflavanones, and five scaffold-hopping analogues of bavachinin were designed, synthesized, and evaluated .Molecular Structure Analysis
Bavachinin has the molecular formula C21H22O4 . It has been found to occupy a novel alternative binding site in addition to the canonical site of synthetic agonists of PPAR .Chemical Reactions Analysis
Bavachinin undergoes Phase I metabolism and glucuronidation performed by human liver microsomes (HLM) and human intestine microsomes (HIM). The metabolism showed marked species difference .Physical And Chemical Properties Analysis
Bavachinin has a molar mass of 338.4 g/mol and a melting point of 146 °C . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
1. Anti-Asthma Potential
Bavachinin, derived from the Chinese herb Fructus Psoraleae, shows promise as a potent anti-asthma drug. Its potential is linked to its effects on T cell differentiation, particularly inhibiting the production of GATA-3 protein and mRNA, crucial in allergic responses. However, its low water solubility limits its application, prompting the synthesis of more soluble derivatives (Chen et al., 2014).
2. Broad Pharmacological Activities
Bavachinin, as a flavonoid phytochemical, exhibits a range of pharmacological activities. It has shown anti-bacterial, anti-oxidative, and anti-inflammatory properties. Its presence in Psoralea corylifolia, a traditional medicine, highlights its potential in treating skin disorders and various diseases (Patel & Patel, 2022).
3. Anti-Cancer Properties
Research indicates that Bavachinin can mitigate colon cancer in rats by modulating apoptosis-related signaling pathways. It affects the expression of biomarkers like IL-6, p53, Bcl2, and BAX, demonstrating its potential as a cancer preventive agent (Zhao et al., 2020).
4. Metabolism and Drug-Drug Interactions
Bavachinin undergoes metabolism involving cytochrome P450s and UGTs, and has interactions with several efflux transporters. This understanding is crucial for its pharmacokinetic evaluation and potential drug-drug interactions (Li et al., 2020).
5. Anti-Angiogenic and Anti-Tumor Activities
Bavachinin has been found to inhibit increases in HIF-1α activity, which is linked to tumor progression and angiogenesis. This inhibition affects transcription of genes associated with energy metabolism and angiogenesis, demonstrating its potential as a therapeutic agent for inhibiting tumor angiogenesis (Nepal et al., 2012).
6. Potential in Alzheimer's Disease Therapy
Bavachinin exhibits modulatory effects on the aggregation of Aβ42, a key factor in Alzheimer's disease. Its ability to influence the aggregation process could provide insights for new drug development targeting Alzheimer's therapy (Chen, Yang, & Zhang, 2013).
7. Role in Asthma Treatment
Bavachinin, isolated from a Chinese herb, significantly inhibits Th2 cytokine production, a key factor in asthmatic inflammation. It demonstrates a potent therapeutic effect against asthmatic inflammation in animal models (Chen et al., 2013).
Mechanism of Action
Bavachinin is a natural bioactive flavanone, primarily found in the Chinese herb Fructus Psoraleae . It exhibits numerous pharmacological effects, including anti-cancer, anti-inflammation, anti-oxidation, anti-bacterial, anti-viral, and immunomodulatory properties .
Target of Action
Bavachinin primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), which belong to the nuclear receptor superfamily that function as ligand-inducible transcription factors . It acts as a novel natural pan-PPAR agonist . It also has the highest binding energy with PPARG .
Mode of Action
Bavachinin interacts with its targets, the PPARs, inducing transcriptional activity . It occupies a novel alternative binding site in addition to the canonical site of synthetic agonists of PPAR .
Biochemical Pathways
Bavachinin primarily affects the PI3K/AKT signaling pathway . It promotes the expression of PPARG at both the mRNA level and protein level . It also inhibits the activation of the NF-κB signaling pathway, PI3k/AKT signaling pathway, and MAPK signaling pathway .
Pharmacokinetics
Bavachinin undergoes metabolism and disposition by Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs) . It is also a potent non-selective inhibitor against several CYPs and UGTs .
Result of Action
Bavachinin exhibits glucose-lowering properties without inducing weight gain and hepatotoxicity . It synergizes with thiazolidinediones, which are synthetic PPAR-γ agonists, and fibrates, which are PPAR-α agonists, to lower glucose and triacylglycerol levels . In the context of Rheumatoid Arthritis (RA), Bavachinin inhibits the proliferation, migration, and production of inflammatory cytokines in MH7A cells, as well as cell apoptosis . In vivo, it alleviates joint injury and inflammatory response in collagen‐induced arthritis (CIA) mice .
Action Environment
The action, efficacy, and stability of Bavachinin can be influenced by various factors. For instance, its metabolism shows marked species difference . Furthermore, the environment within the body, such as the presence of other drugs, can affect the action of Bavachinin. For example, it synergizes with certain synthetic PPAR agonists .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGSQHKPZSIKB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bavachinin | |
CAS RN |
19879-30-2 | |
| Record name | Bavachinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19879-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bavachinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19879-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAVACHININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



